

# A Comparative Analysis of the Safety Profiles of Different HIF-PH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The advent of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors has marked a significant advancement in the management of anemia associated with Chronic Kidney Disease (CKD). These oral agents stimulate endogenous erythropoietin production, offering an alternative to injectable erythropoiesis-stimulating agents (ESAs). However, their unique mechanism of action raises distinct safety considerations. This guide provides a comparative analysis of the safety profiles of four prominent HIF-PH inhibitors: roxadustat, daprodustat, vadadustat, and molidustat, supported by data from key clinical trials.

## **Executive Summary**

HIF-PH inhibitors have demonstrated efficacy in correcting and maintaining hemoglobin levels in patients with CKD. Their safety profiles, particularly concerning cardiovascular and thrombotic events, have been extensively scrutinized in large-scale phase 3 clinical trial programs. While generally comparable to ESAs in many respects, certain differences and specific risks have emerged for each agent. This guide will delve into the quantitative safety data, the experimental protocols for safety assessment, and the underlying signaling pathways to provide a comprehensive overview for the scientific community.

## **Quantitative Safety Data**

The following tables summarize the incidence of key adverse events observed in the pivotal clinical trials for roxadustat, daprodustat, **vadadustat**, and molidustat. Data is presented for



both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patient populations where available.

Table 1: Major Adverse Cardiovascular Events (MACE)

| Inhibitor   | Trial<br>Program                              | Patient<br>Population  | MACE<br>(Inhibitor)            | MACE<br>(Comparato<br>r)       | Hazard<br>Ratio (95%<br>CI)                             |
|-------------|-----------------------------------------------|------------------------|--------------------------------|--------------------------------|---------------------------------------------------------|
| Roxadustat  | OLYMPUS,<br>ROCKIES,<br>HIMALAYAS<br>(Pooled) | NDD-CKD                | 7.2%                           | 5.6%<br>(Placebo)              | 1.38 (1.11 -<br>1.70) (On-<br>treatment + 7<br>days)[1] |
| DD-CKD      | 25.2%                                         | 26.7% (ESA)            | 0.93 (0.81 -<br>1.07)[2]       |                                |                                                         |
| Daprodustat | ASCEND-ND                                     | NDD-CKD                | 19.5%                          | 19.2%<br>(Darbepoetin<br>alfa) | 1.03 (0.89 -<br>1.19)[3]                                |
| ASCEND-D    | DD-CKD                                        | 25.2%                  | 26.7% (ESA)                    | 0.93 (0.81 -<br>1.07)[3]       |                                                         |
| Vadadustat  | PRO2TECT                                      | NDD-CKD                | 22.0%                          | 19.9%<br>(Darbepoetin<br>alfa) | 1.17 (1.01 -<br>1.36)[4]                                |
| INNO2VATE   | DD-CKD                                        | 18.2%                  | 19.3%<br>(Darbepoetin<br>alfa) | 0.96 (0.83 -<br>1.11)[5]       |                                                         |
| Molidustat  | MIYABI ND-C                                   | NDD-CKD<br>(ESA-Naive) | 32.9%<br>(Serious<br>TEAEs)    | 26.8%<br>(Darbepoetin<br>alfa) | Not Reported                                            |

MACE is typically a composite of all-cause mortality, non-fatal myocardial infarction, and non-fatal stroke. TEAE: Treatment-Emergent Adverse Event.

Table 2: Thromboembolic Events



| Inhibitor   | Trial<br>Program           | Patient<br>Population | Thromboem<br>bolic<br>Events<br>(Inhibitor)                                      | Thromboem bolic Events (Comparato r)                      | Notes                                                                                             |
|-------------|----------------------------|-----------------------|----------------------------------------------------------------------------------|-----------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| Roxadustat  | Real-world<br>data (Japan) | -                     | Higher rates of vascular access thrombosis and deep vein thrombosis reported.[6] | -                                                         | A pharmacovigil ance study in Japan identified shunt occlusion as a significant adverse event.[7] |
| Daprodustat | ASCEND<br>Program          | NDD-CKD &<br>DD-CKD   | Adjudicated thromboembo lic events were analyzed.                                | Compared to ESA.                                          | Specific rates require detailed trial data access. [6][8]                                         |
| Vadadustat  | PRO2TECT                   | NDD-CKD               | -                                                                                | -                                                         | Did not meet<br>the primary<br>safety<br>endpoint of<br>non-inferiority<br>for MACE.[4]           |
| INNO2VATE   | DD-CKD                     | -                     | -                                                                                | Non-inferior<br>to<br>darbepoetin<br>alfa for<br>MACE.[9] |                                                                                                   |
| Molidustat  | MIYABI &<br>DIALOGUE       | NDD-CKD &<br>DD-CKD   | -                                                                                | -                                                         | Overall<br>adverse<br>event profiles<br>were                                                      |



generally similar to comparators. [10][11][12]

Table 3: Other Key Adverse Events



| Inhibitor               | Adverse Event          | Incidence<br>(Inhibitor)       | Incidence<br>(Comparator)      | Patient<br>Population       |
|-------------------------|------------------------|--------------------------------|--------------------------------|-----------------------------|
| Roxadustat              | Hypertension           | 11.5%                          | 9.1% (Placebo)                 | NDD-CKD[1]                  |
| Hyperkalemia            | -                      | -                              | NDD-CKD                        |                             |
| Daprodustat             | Hypertension           | Most commonly reported         | -                              | NDD-CKD & DD-<br>CKD[3]     |
| Diarrhoea               | Most commonly reported | -                              | NDD-CKD & DD-<br>CKD[3]        | _                           |
| Dialysis<br>Hypotension | Most commonly reported | -                              | DD-CKD[3]                      |                             |
| Vadadustat              | Hypertension           | 16.2%                          | 12.9%<br>(Darbepoetin<br>alfa) | DD-CKD<br>(Incident)[9]     |
| Diarrhoea               | 13.0%                  | 10.1%<br>(Darbepoetin<br>alfa) | DD-CKD<br>(Prevalent)[9]       |                             |
| Hyperkalemia            | 9.0%                   | 10.8%<br>(Darbepoetin<br>alfa) | DD-CKD<br>(Prevalent)[9]       |                             |
| Molidustat              | Nasopharyngitis        | 31.7%                          | 26.6%<br>(Darbepoetin<br>alfa) | NDD-CKD (ESA-<br>Naive)[11] |
| Worsening of CKD        | 19.5%                  | 11.4%<br>(Darbepoetin<br>alfa) | NDD-CKD (ESA-<br>Naive)[11]    |                             |

# **Experimental Protocols**

The safety of HIF-PH inhibitors has been evaluated in extensive phase 3 clinical trial programs designed to assess non-inferiority to either placebo or active comparators (ESAs).



Key Methodologies for Safety Assessment:

- Cardiovascular Event Adjudication: In most pivotal trials, major adverse cardiovascular events (MACE) were adjudicated by an independent Clinical Endpoint Committee (CEC).
   This committee, blinded to treatment allocation, reviewed potential cardiovascular events against pre-specified definitions based on guidelines from organizations like the American College of Cardiology and the American Heart Association.[13] This process aims to reduce bias in the classification of cardiovascular outcomes.[13]
- Thrombotic Event Monitoring: The risk of thromboembolic events was a key safety focus.
   Clinical trial protocols included systematic monitoring for events such as deep vein thrombosis, pulmonary embolism, and vascular access thrombosis.[6][8]
- Cancer Safety Analysis: Given the role of HIF in cellular proliferation and angiogenesis, the
  potential for tumor promotion was a theoretical concern.[14] Clinical trials for drugs like
  daprodustat included pre-specified on-treatment safety analyses of cancer-related adverse
  events.[3]
- Adverse Event Reporting: Treatment-emergent adverse events (TEAEs) were systematically
  collected and coded using standardized terminologies like the Medical Dictionary for
  Regulatory Activities (MedDRA). The incidence, severity, and causality of TEAEs were
  assessed throughout the trial duration.[1][15]

# Signaling Pathways and Potential for Off-Target Effects

The primary mechanism of action of HIF-PH inhibitors is the stabilization of HIF- $\alpha$  subunits, leading to the transcription of genes involved in erythropoiesis. However, HIF signaling is pleiotropic, and its activation can have broader physiological effects.

### **On-Target HIF Signaling Pathway**





#### Click to download full resolution via product page

Caption: On-target signaling pathway of HIF-PH inhibitors.

The diagram above illustrates the central mechanism of HIF-PH inhibitors. Under normoxic conditions, HIF- $\alpha$  is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination by the von Hippel-Lindau (VHL) protein and subsequent proteasomal degradation. HIF-PH inhibitors block the action of PHDs, leading to the stabilization of HIF- $\alpha$ . Stabilized HIF- $\alpha$  translocates to the nucleus, dimerizes with HIF- $\beta$ , and binds to hypoxia



response elements (HREs) in the promoter regions of target genes. This induces the transcription of genes responsible for erythropoiesis (e.g., erythropoietin), iron metabolism, and other processes such as angiogenesis (via VEGF).

# Potential for Off-Target Effects and Other Safety Considerations

While the primary therapeutic effect is mediated through the on-target HIF pathway, there are theoretical concerns about off-target effects and other safety considerations.



Click to download full resolution via product page

Caption: Potential on-target and off-target effects of HIF-PH inhibitors.

Cardiovascular Safety: While large clinical trials have generally shown non-inferiority to
ESAs for MACE in the dialysis population, the picture is more complex in the non-dialysis
population, with vadadustat not meeting the pre-specified non-inferiority margin for MACE in
the PRO2TECT trials.[4] The mechanisms behind these cardiovascular signals are not fully
elucidated but may involve factors beyond erythropoiesis.



- Thrombotic Risk: An increased risk of thrombotic events, particularly vascular access
  thrombosis, has been a concern with some HIF-PH inhibitors.[6] This may be related to the
  stimulation of erythropoiesis and changes in blood viscosity, but other mechanisms may also
  be at play.
- Tumor Progression: The upregulation of HIF-1α and HIF-2α, which can promote
  angiogenesis and cell proliferation, has raised theoretical concerns about the potential for
  tumor growth.[14] However, clinical trial data to date have not shown a consistent signal for
  increased cancer risk, though long-term data are still accumulating.[3]
- Off-Target Enzyme Inhibition: HIF-PH inhibitors are analogues of 2-oxoglutarate and could
  potentially inhibit other 2-oxoglutarate-dependent dioxygenases, which are involved in
  various cellular processes.[16] The clinical significance of these potential off-target effects is
  an area of ongoing research.

### Conclusion

HIF-PH inhibitors represent a valuable therapeutic option for the management of anemia in CKD. Their safety profiles are multifaceted and require careful consideration. This comparative guide highlights the key safety findings from major clinical trials, providing a resource for researchers and clinicians to understand the nuances of each agent. Continued long-term surveillance and further research into the underlying mechanisms of observed adverse events are crucial for optimizing the safe and effective use of this important class of drugs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Molidustat for Renal Anemia in Nondialysis Patients Previously Treated with Erythropoiesis-Stimulating Agents: A Randomized, Open-Label, Phase 3 Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. qsk.com [qsk.com]
- 4. io.nihr.ac.uk [io.nihr.ac.uk]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. HIF-PHIs associated with embolic and thrombotic events: a real-world pharmacovigilance study based on the Japan Adverse Drug Event Report database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ir.akebia.com [ir.akebia.com]
- 10. Efficacy and Safety of Molidustat for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Cardiovascular Safety of Roxadustat in Dialysis-Dependent Chronic Kidney Disease: Pooled Analysis of Four Phase 3 Studies PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Safety Profiles of Different HIF-PH Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683468#comparative-analysis-of-the-safety-profiles-of-different-hif-ph-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com